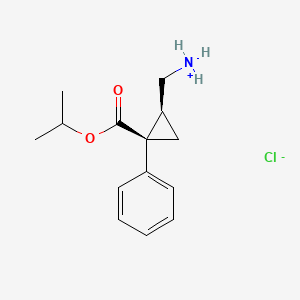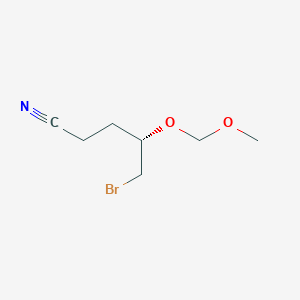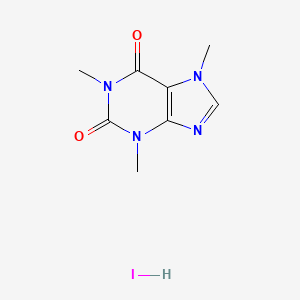
1,3-Dihydro-3-methyl-1-(2-(morpholino)ethyl)-3-phenyl-2H-indol-2-one hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dihydro-3-methyl-1-(2-(morpholino)ethyl)-3-phenyl-2H-indol-2-one hydrochloride is a synthetic organic compound belonging to the indole family. This compound is characterized by its unique structure, which includes a morpholinoethyl group, a phenyl group, and a hydrochloride salt. It is used in various scientific research applications due to its diverse chemical properties and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dihydro-3-methyl-1-(2-(morpholino)ethyl)-3-phenyl-2H-indol-2-one hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Introduction of the Morpholinoethyl Group: The morpholinoethyl group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group on the indole core is replaced by the morpholinoethyl group.
Methylation and Hydrochloride Formation: The final steps involve methylation of the indole nitrogen and conversion to the hydrochloride salt using hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
1,3-Dihydro-3-methyl-1-(2-(morpholino)ethyl)-3-phenyl-2H-indol-2-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
科学研究应用
1,3-Dihydro-3-methyl-1-(2-(morpholino)ethyl)-3-phenyl-2H-indol-2-one hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 1,3-Dihydro-3-methyl-1-(2-(morpholino)ethyl)-3-phenyl-2H-indol-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
2H-Indol-2-one, 1,3-dihydro-3-methyl-1-phenyl-3-(2,2,2-trifluoroethyl): This compound shares a similar indole core but has a trifluoroethyl group instead of a morpholinoethyl group.
1,3-Dihydro-3-methyl-1-phenyl-2H-indol-2-one: This compound lacks the morpholinoethyl group, making it structurally simpler.
Uniqueness
1,3-Dihydro-3-methyl-1-(2-(morpholino)ethyl)-3-phenyl-2H-indol-2-one hydrochloride is unique due to the presence of the morpholinoethyl group, which imparts distinct chemical and biological properties. This structural feature may enhance its solubility, stability, and interaction with biological targets, making it a valuable compound for various research applications.
属性
CAS 编号 |
37129-58-1 |
|---|---|
分子式 |
C21H25ClN2O2 |
分子量 |
372.9 g/mol |
IUPAC 名称 |
3-methyl-1-(2-morpholin-4-ium-4-ylethyl)-3-phenylindol-2-one;chloride |
InChI |
InChI=1S/C21H24N2O2.ClH/c1-21(17-7-3-2-4-8-17)18-9-5-6-10-19(18)23(20(21)24)12-11-22-13-15-25-16-14-22;/h2-10H,11-16H2,1H3;1H |
InChI 键 |
XBKXLXJNJZWOKW-UHFFFAOYSA-N |
规范 SMILES |
CC1(C2=CC=CC=C2N(C1=O)CC[NH+]3CCOCC3)C4=CC=CC=C4.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




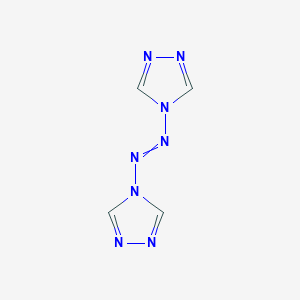


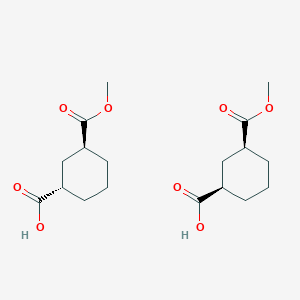
![5-[2-amino-3-(3,5-dicarboxyphenyl)-5-propan-2-ylphenyl]benzene-1,3-dicarboxylic acid](/img/structure/B13734368.png)
![butyl 4-[3-(3-piperidin-1-ylpropoxy)indazol-1-yl]benzoate](/img/structure/B13734377.png)
![2,2'-[Dithiobis(3,1-azetidinediyl)]bis[4,5-dihydrothiazole]](/img/structure/B13734389.png)
![Disodium;5-[[4-[[4-[(7-amino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]benzoyl]amino]phenyl]diazenyl]-2-hydroxybenzoate](/img/structure/B13734391.png)

